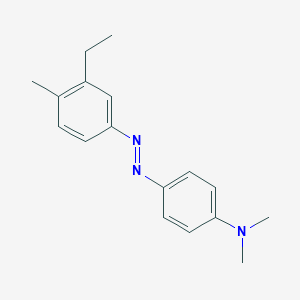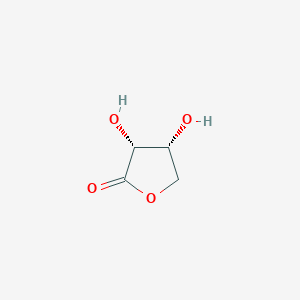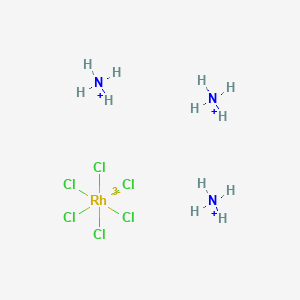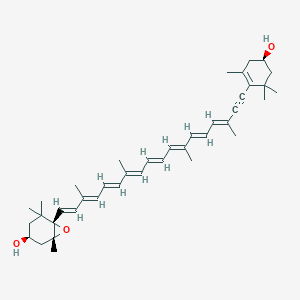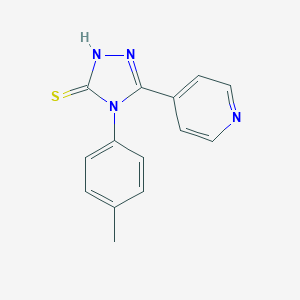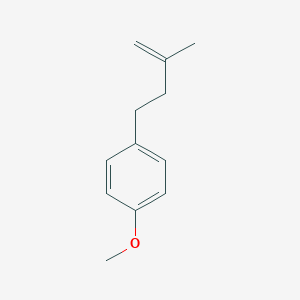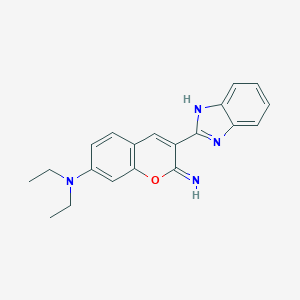
6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione;yttrium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione;yttrium is a complex compound that combines the unique properties of a fluorinated diketone with the rare earth metal yttrium. This compound is known for its stability and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione typically involves the reaction of hexafluoroacetone with 2,2-dimethyl-3,5-octanedione in an organic solvent . The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. The process includes the careful handling of fluorinated reagents and the use of specialized equipment to maintain the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the fluorinated groups, leading to changes in the compound’s properties.
Substitution: The fluorinated groups can be substituted with other functional groups, altering the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different fluorinated ketones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione;yttrium has several scientific research applications:
Chemistry: It is used as a chelating agent in the extraction of supercritical carbon dioxide.
Biology: The compound serves as a co-inducer in the production of human γ interferon.
Medicine: Its unique properties make it valuable in the synthesis of pharmaceuticals and diagnostic agents.
Mechanism of Action
The mechanism by which 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione;yttrium exerts its effects involves its ability to form stable complexes with various metal ions. These complexes can interact with molecular targets and pathways, influencing chemical reactions and biological processes. The fluorinated groups enhance the compound’s stability and reactivity, making it effective in various applications.
Comparison with Similar Compounds
Similar Compounds
Hexafluoroacetylacetone: Another fluorinated diketone with similar chelating properties.
2,2,6,6-Tetramethyl-3,5-heptanedione: A diketone with different substituents that affect its reactivity.
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: A fluorinated diketone with a phenyl group, offering unique reactivity.
Uniqueness
6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione;yttrium stands out due to its combination of fluorinated groups and yttrium. This combination provides enhanced stability and reactivity, making it suitable for specialized applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
19186-73-3 |
|---|---|
Molecular Formula |
C30H33F21O6Y |
Molecular Weight |
977.4 g/mol |
IUPAC Name |
6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione;yttrium |
InChI |
InChI=1S/3C10H11F7O2.Y/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4H2,1-3H3; |
InChI Key |
LFTLIMMIKWSWLA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.[Y] |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.[Y] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



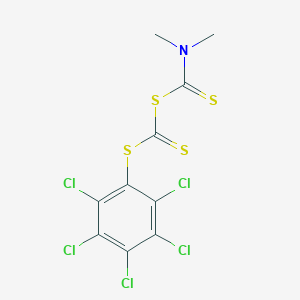
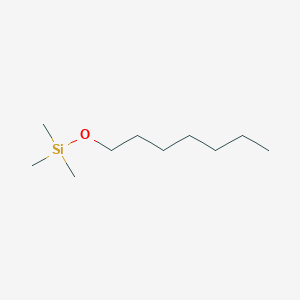
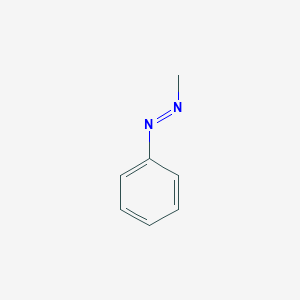
![N-[phenyl-(2-propan-2-ylphenyl)methyl]aniline](/img/structure/B97538.png)
